molecular formula C29H32F3N5O2 B11086234 [4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone

[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone

Cat. No.: B11086234
M. Wt: 539.6 g/mol
InChI Key: FQFGVFBAQWMFLS-UHFFFAOYSA-N
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Description

[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone: is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, featuring a combination of adamantyl, piperazino, methoxyphenyl, and trifluoromethyl groups, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone typically involves multiple steps:

    Formation of the Pyrazolo[1,5-A]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazines and β-diketones.

    Introduction of the Methoxyphenyl and Trifluoromethyl Groups: These groups are usually introduced via electrophilic aromatic substitution reactions. Reagents such as methoxybenzene and trifluoromethyl iodide are commonly used.

    Attachment of the Adamantyl and Piperazino Groups: This step involves nucleophilic substitution reactions where the adamantyl and piperazino groups are introduced. Reagents like 1-adamantylamine and piperazine are typically employed.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-A]pyrimidine core, potentially leading to dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the piperazino and adamantyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests that it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure and potential biological activities make it a candidate for the development of new drugs, particularly in the fields of oncology and neurology.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of [4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-b]pyridines
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

Compared to similar compounds, [4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone stands out due to its unique combination of functional groups. The presence of the adamantyl, piperazino, methoxyphenyl, and trifluoromethyl groups provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H32F3N5O2

Molecular Weight

539.6 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C29H32F3N5O2/c1-39-22-4-2-21(3-5-22)24-13-25(29(30,31)32)37-26(34-24)23(17-33-37)27(38)35-6-8-36(9-7-35)28-14-18-10-19(15-28)12-20(11-18)16-28/h2-5,13,17-20H,6-12,14-16H2,1H3

InChI Key

FQFGVFBAQWMFLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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